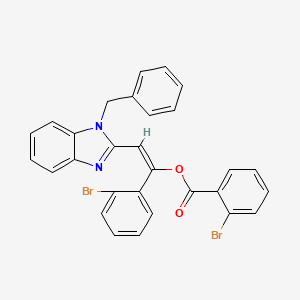
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide, also known as FNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNBP is a derivative of benzamide and is a white crystalline powder. It has a molecular formula of C20H14FN3O3 and a molecular weight of 375.34 g/mol.
作用机制
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into chromatin. By removing acetyl groups, HDACs reduce the accessibility of DNA to transcription factors, leading to the repression of gene expression. HDAC inhibitors, such as 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide, block the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects:
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide inhibits the activity of HDACs with an IC50 value of 0.9 μM. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In vivo studies have shown that 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has anti-tumor activity in mouse xenograft models of human cancer.
实验室实验的优点和局限性
One of the major advantages of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is its selectivity towards amyloid fibrils, making it an excellent candidate for developing fluorescent probes for detecting amyloid fibrils. Another advantage of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is its potential as a new HDAC inhibitor drug for cancer treatment. However, one of the limitations of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide. One direction is to further investigate its potential as a new HDAC inhibitor drug for cancer treatment. Another direction is to develop new fluorescent probes based on 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide for detecting amyloid fibrils. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide in vivo.
合成方法
The synthesis of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide involves the reaction between 2-fluoroaniline and 4'-nitro-4-biphenylcarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain pure 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide.
科学研究应用
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been extensively studied for its potential applications in various fields. One of the major applications of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is in the development of fluorescent probes for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been shown to selectively bind to amyloid fibrils and emit strong fluorescence signals, making it an excellent candidate for developing fluorescent probes.
Another application of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is in the development of new drugs for cancer treatment. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide achieves this by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to be effective in the treatment of various types of cancer, and 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has the potential to be developed into a new HDAC inhibitor drug.
属性
IUPAC Name |
2-fluoro-N-[4-(4-nitrophenyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-18-4-2-1-3-17(18)19(23)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(24)25/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPZJEDZVGASOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorobenzyl)thio]-5-isopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B5376731.png)
![3-{[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5376737.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)
![3-ethyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376742.png)

![4-cyclobutyl-N-[2-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrimidin-2-amine](/img/structure/B5376760.png)
![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)
![N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5376821.png)
![N-(2-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376826.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(2Z)-5-methyl-2-phenyl-2-hexen-1-yl]-3-piperidinol](/img/structure/B5376831.png)